[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not provided in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, are not provided in the available resources .Scientific Research Applications
Synthesis and Crystal Structure
Several studies have been conducted focusing on the synthesis and structural analysis of compounds closely related to [5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate. For example, Kalai et al. (2021) synthesized a new pyridazinone derivative and characterized it using various spectroscopic techniques, providing insights into its molecular structure (Kalai et al., 2021). Additionally, Dadou et al. (2019) detailed the crystal structures and Hirshfeld surface analyses of similar pyridazinone derivatives, contributing to a better understanding of their molecular interactions (Dadou et al., 2019).
Anticancer Properties
Research has also been conducted on the anticancer properties of related compounds. Huang et al. (2017) synthesized novel compounds, including pyridyl-pyrazole derivatives, and assessed their cytotoxicity against various tumor cell lines, indicating potential anticancer applications (Huang et al., 2017).
Analgesic and Anti-Inflammatory Activity
Duendar et al. (2007) and Duendar et al. (2011) synthesized derivatives of 6-substituted-3(2H)-pyridazinones and investigated their analgesic and anti-inflammatory activities. These studies contribute to understanding the potential therapeutic applications of pyridazinone derivatives in pain management and inflammation control (Duendar et al., 2007), (Duendar et al., 2011).
Spectroscopic Studies
Studies like those by Gökce and Bahçelī (2014) have focused on the spectroscopic analysis of bromopyrazones, offering insights into their molecular structure and properties, which can be relevant for the understanding of related compounds (Gökce & Bahçelī, 2014).
Aldose Reductase Inhibitors
Costantino et al. (1999) utilized isoxazolo-[3,4-d]-pyridazin-7-(6H)-one, a structurally similar compound, as a substrate for synthesizing new aldose reductase inhibitors, which are important in the treatment of complications arising from diabetes (Costantino et al., 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[5-bromo-6-oxo-4-(4-phenylpiperazin-1-yl)pyridazin-1-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O3/c1-13(23)25-12-22-17(24)16(18)15(11-19-22)21-9-7-20(8-10-21)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCFFOMKMIDSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN1C(=O)C(=C(C=N1)N2CCN(CC2)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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